(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
Description
“(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone” (CAS: 1797343-52-2) is a heterocyclic compound featuring an azetidine core substituted with a furan-2-ylmethyl sulfonyl group and a pyridin-2-yl ketone moiety. Its molecular formula is C₁₄H₁₄N₂O₄S, with a molecular weight of 306.34 g/mol ().
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-14(13-5-1-2-6-15-13)16-8-12(9-16)21(18,19)10-11-4-3-7-20-11/h1-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKDHAQFACPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 304.36 g/mol. It features a complex structure characterized by:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Furan moiety : A five-membered aromatic ring containing oxygen.
- Sulfonamide group : Enhances solubility and biological activity.
The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation pathways. The specific interactions can modulate biological processes, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and azetidine structures demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 64 µg/mL to 128 µg/mL against various bacterial strains.
Antioxidant Properties
In vitro studies have assessed the antioxidant capacity of related compounds using assays such as DPPH and ABTS. The results suggest that these compounds can effectively scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this class of compounds. For example, azetidine derivatives have been tested against several cancer cell lines, showing cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by assays measuring cell viability and apoptosis markers.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 64 µg/mL against S. aureus, indicating strong antibacterial activity.
Case Study 2: Antioxidant Activity
In another study, the antioxidant activity was assessed using the DPPH radical scavenging assay. The compound showed a significant reduction in DPPH radical concentration, suggesting robust antioxidant properties that could be beneficial in therapeutic applications related to oxidative stress.
Research Findings Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound belongs to a class of azetidinyl methanones with diverse substituents. Below is a comparative analysis with structurally related derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
